Product packaging for Tert-butyl 4-cyanoazepane-1-carboxylate(Cat. No.:CAS No. 1259056-34-2)

Tert-butyl 4-cyanoazepane-1-carboxylate

Katalognummer: B1445412
CAS-Nummer: 1259056-34-2
Molekulargewicht: 224.3 g/mol
InChI-Schlüssel: GWIFZKJNRMQRJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tert-butyl 4-cyanoazepane-1-carboxylate (CAS 1259056-34-2 ) is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol . This compound serves as a versatile and valuable azepane-based building block in organic synthesis and medicinal chemistry research. Its structure features a Boc-protected (tert-butoxycarbonyl) seven-membered azepane ring and a cyano functional group, making it a crucial intermediate for the development of more complex molecules, including potential protein degraders . Researchers value this compound for its role in exploring novel chemical spaces. The Boc group offers a reversible protective mask for the secondary amine, allowing for selective functionalization at other sites on the ring, while the cyano group presents a handle for further chemical transformations. The compound is typically supplied with a high purity specification of at least 97% . Handling and Safety: This product is intended for research and manufacturing applications only and is not approved for diagnostic, medical, or consumer use . Please refer to the safety data sheet for comprehensive handling instructions. The compound has a GHS07 warning signal and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. Precautionary measures include using respiratory protection, wearing protective gloves, and handling in well-ventilated areas . For optimal stability, the material should be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O2 B1445412 Tert-butyl 4-cyanoazepane-1-carboxylate CAS No. 1259056-34-2

Eigenschaften

IUPAC Name

tert-butyl 4-cyanoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFZKJNRMQRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738149
Record name tert-Butyl 4-cyanoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259056-34-2
Record name tert-Butyl 4-cyanoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-cyanoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Boc Protection and Cyanation of Azepane Derivatives

  • Starting Materials: Boc-protected azepane or piperidine derivatives.
  • Reagents: Cyanide sources or cyanation reagents, often under mild conditions.
  • Typical Conditions: Reactions are carried out in organic solvents such as 1,4-dioxane, ethyl acetate, or methanol, often at room temperature (20–25 °C).
  • Workup: Removal of solvents under reduced pressure, acidification with HCl to form hydrochloride salts, and isolation by filtration or crystallization.

This general approach is supported by analogous procedures for tert-butyl 4-cyanopiperidine-1-carboxylate, a closely related compound, which can be extrapolated to azepane analogs due to similar ring systems and functional groups.

Representative Experimental Data from Piperidine Analogues

Yield Reaction Conditions Experimental Procedure Summary
95% Sodium hydrogen sulfide, ammonium chloride, DMF, 20 °C, 72 h Sodium hydrosulfide and ammonium chloride were reacted with Boc-protected cyanopiperidine in DMF at room temperature for 72 hours. After reaction completion, the mixture was poured into ice water, precipitating a white solid, which was filtered and dried to yield the intermediate in 95% yield. This intermediate is closely related to the target compound and informs the azepane synthesis approach.
2.12 g isolated HCl in ethyl acetate, 20 °C, 1 h Boc-4-cyanopiperidine was dissolved in ethyl acetate and treated with HCl/EtOAc solution at room temperature for 1 hour. The solvent was removed under reduced pressure to afford the hydrochloride salt as a white solid.
1.56 g isolated HCl in methanol/isopropyl alcohol, 20 °C, overnight Boc-4-cyanopiperidine was dissolved in methanol and treated with HCl in isopropanol overnight at room temperature. Solvent removal yielded the HCl salt product, used directly for subsequent steps.

These data illustrate the mild and efficient conditions for cyanation and Boc protection manipulations, which can be adapted to azepane derivatives with appropriate optimization.

Detailed Reaction Pathways and Mechanisms

  • Boc Protection: The introduction of the tert-butyl carbamate (Boc) protecting group on the azepane nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate under basic conditions, stabilizing the amine functionality for subsequent transformations.
  • Cyanation: The cyano group is introduced at the 4-position of the azepane ring via nucleophilic substitution or addition reactions using cyanide sources, often under controlled temperature and solvent conditions to avoid side reactions.
  • Hydrochloride Salt Formation: Treatment of the Boc-protected cyanated intermediate with hydrogen chloride in solvents like 1,4-dioxane or ethyl acetate converts the free base into its hydrochloride salt, facilitating isolation and purification.

Comparative Table of Reaction Conditions and Yields

Step Reagents and Conditions Solvent Temperature Time Yield Notes
Boc Protection Di-tert-butyl dicarbonate, base Organic solvent (e.g., dichloromethane) 0–25 °C 1–4 h High (>90%) Standard amine protection
Cyanation Sodium hydrogen sulfide, ammonium chloride N,N-Dimethylformamide (DMF) 20 °C 72 h 95% Extended reaction time for complete conversion
HCl Salt Formation 4N HCl in dioxane or HCl/EtOAc 1,4-Dioxane, EtOAc, or MeOH/i-PrOH 20 °C 0.75–24 h Quantitative Facilitates product isolation

Research Findings and Optimization Notes

  • The use of sodium hydrogen sulfide and ammonium chloride in DMF is a highly effective method for cyanation, yielding up to 95% of the intermediate, which can be converted into the target compound.
  • Mild acid treatment with HCl in various organic solvents efficiently converts the Boc-protected cyanated intermediates into their hydrochloride salts, which are easier to handle and purify.
  • Reaction times vary from under an hour to overnight depending on solvent and reagent concentration, indicating flexible conditions adaptable to scale-up.
  • Purification typically involves filtration of precipitated solids followed by drying, avoiding complex chromatographic steps.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electronic Effects: The cyano group in the target compound is electron-withdrawing, reducing nucleophilicity at the adjacent carbon compared to electron-donating amino groups in analogs .
  • Steric and Lipophilic Profiles : Bulky substituents like phenyl (C₁₇H₂₆N₂O₂) or cyclopropylmethyl (C₁₄H₂₆N₂O₂) enhance lipophilicity, which may improve membrane permeability in drug candidates .

Physicochemical Properties

  • Stability: Boc-protected amines (e.g., this compound) are generally stable under basic conditions but cleaved by acids, whereas unprotected amines (e.g., in analogs from ) require careful handling to avoid undesired reactions .

Biologische Aktivität

Tert-butyl 4-cyanoazepane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 414910-15-9

The compound features a tert-butyl group and a cyano group attached to an azepane ring, which contributes to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the realm of pharmacology. Below are some key findings:

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:

CompoundMIC (µg/mL)
This compound>250
Control (Standard Antibiotic)12.5

The results indicated that while this compound did not exhibit intrinsic antibacterial activity at the tested concentrations, it may serve as a scaffold for further modifications to enhance efficacy against resistant strains .

2. GPR119 Agonist Activity

Recent investigations have highlighted the potential of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor implicated in glucose homeostasis and insulin secretion:

  • In vitro Studies : The compound was tested on human embryonic kidney cells transfected with GPR119, showing promising binding affinity and activation potential.
  • Efficacy : Four derivatives synthesized from this compound demonstrated significant activation of GPR119, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .

Case Study 1: Synthesis and Evaluation of Derivatives

In a systematic study, researchers synthesized several derivatives of this compound using Cu(I)-assisted click chemistry. The derivatives were evaluated for their biological activity:

DerivativeBinding Affinity (nM)Biological Activity
Tert-butyl 4-cyanophenyl derivative20GPR119 Agonist
Tert-butyl 4-cyanomethyl derivative15GPR119 Agonist

These findings suggest that structural modifications can significantly enhance the biological activity of the parent compound .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

  • The presence of the cyano group enhances lipophilicity, potentially improving cell membrane permeability.
  • Modifications at the azepane ring can influence receptor binding and selectivity.

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°C75–85%
SolventTHF/DMF (1:1)Purity >95%
Reaction Time12–18 hoursReduced oligomers

Advanced Question: How do structural analogs of this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer:
Comparative analysis of analogs (e.g., tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate) reveals:

  • Substituent Effects: Electron-withdrawing groups (e.g., cyano) enhance electrophilic reactivity but reduce solubility in aqueous media .
  • Steric Hindrance: Bulky substituents on the diazepane ring (e.g., cyclobutyl) slow down nucleophilic attack at the carbonyl group .
  • Bioactivity Correlation: Analog libraries must be screened against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays to map structure-activity relationships (SAR) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., azepane ring conformation) and detect impurities like unreacted tert-butyl chloroformate .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects fragmentation patterns indicative of nitrile loss .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks critical for stability studies .

Advanced Question: How can researchers resolve contradictions in reported crystallographic data for tert-butyl-protected diazepane derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism: Use differential scanning calorimetry (DSC) to identify metastable crystalline forms .
  • Hydrogen Bonding: Graph-set analysis (e.g., Etter’s rules) differentiates intra- vs. intermolecular interactions, which affect lattice energy .
  • Refinement Errors: Cross-validate SHELXL refinement parameters (e.g., R-factor convergence) with WinGX/ORTEP for Windows to ensure anisotropic displacement accuracy .

Basic Question: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Chromatography: Silica gel chromatography (hexane:EtOAc gradient) removes unreacted tert-butyl precursors .
  • Recrystallization: Ethanol/water mixtures (3:1) yield high-purity crystals (>98%) by exploiting differential solubility .
  • Distillation: Short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates low-boiling-point impurities .

Advanced Question: How can computational modeling predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software models transition states for nitrile group reactions (e.g., hydrolysis to amides) with <5 kcal/mol error margins .
  • MD Simulations: GROMACS simulates solvation effects, predicting aggregation tendencies in polar solvents .
  • QSPR Models: Quantitative structure-property relationships correlate logP values with membrane permeability for drug-design applications .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from tert-butyl deprotection) with sodium bicarbonate before disposal .
  • Spill Management: Absorb spills with vermiculite, avoiding water to prevent exothermic reactions .

Advanced Question: How do reaction mechanisms differ between this compound and its piperazine analogs?

Methodological Answer:

  • Ring Strain: The seven-membered azepane ring exhibits lower ring strain than six-membered piperazines, favoring [1,3]-sigmatropic rearrangements under acidic conditions .
  • Nitrile Reactivity: Piperazine analogs lack the electron-deficient cyano group, reducing susceptibility to nucleophilic attack at the β-carbon .
  • Kinetic Studies: Stopped-flow UV-Vis spectroscopy quantifies rate constants for comparative mechanistic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-cyanoazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-cyanoazepane-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.